MES sodium salt

Übersicht

Beschreibung

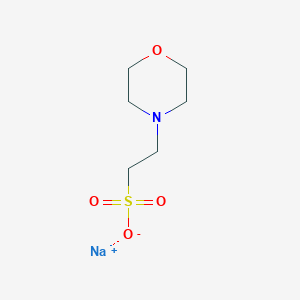

4-Morpholineethanesulfonic acid, sodium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its excellent buffering capacity within the pH range of 5.5 to 6.7, making it ideal for maintaining stable pH conditions in various experimental settings . The compound is characterized by its molecular formula C6H12NNaO4S and a molecular weight of 217.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanesulfonic acid, sodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting 4-Morpholineethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 70-90°C and reaction times ranging from 4-6 hours . The final product is purified and crystallized to achieve high purity levels suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Morpholineethanesulfonic acid, sodium salt primarily undergoes acid-base reactions due to its buffering properties. It can also participate in substitution reactions where the sulfonic acid group is replaced by other functional groups .

Common Reagents and Conditions:

Acid-Base Reactions: Sodium hydroxide or hydrochloric acid is commonly used to adjust the pH of solutions containing 4-Morpholineethanesulfonic acid, sodium salt.

Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with alkyl halides can produce alkylated derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Biological Buffers

- MES Sodium Salt is primarily employed as a buffering agent in biological systems, particularly in cell culture media for bacteria, yeast, and mammalian cells. Its ability to maintain a stable pH is crucial for optimal cellular function and growth .

2. Protein Purification and Enzyme Assays

- In protein purification processes, this compound helps maintain the desired pH during chromatographic techniques. It exhibits minimal interference with enzymatic activity, ensuring accurate assay results .

3. Electrophoresis

- The compound is commonly used as a running buffer in electrophoresis. It provides a consistent pH environment necessary for the effective separation of nucleic acids and proteins during gel electrophoresis .

4. Capillary Electrochromatography

- Due to its low ionic mobility, this compound is particularly advantageous in capillary electrochromatography applications, allowing for efficient separation of analytes without significant ionic interactions .

5. Molecular Biology Techniques

- MES is utilized in various molecular biology techniques, including PCR (Polymerase Chain Reaction) and RT-PCR (Reverse Transcription PCR), where precise pH control is critical for enzyme activity and reaction efficiency .

Case Studies

Advantages of Using this compound

- Minimal Metal Ion Interaction : Unlike many other buffers, MES does not form complexes with metal ions, making it suitable for experiments involving metal-sensitive enzymes or proteins .

- Low Absorbance at Biological Wavelengths : Its low absorbance at wavelengths used in spectrophotometric assays ensures that it does not interfere with optical measurements .

- Chemical Stability : MES exhibits high stability under various experimental conditions, making it a reliable choice for long-term experiments .

Wirkmechanismus

The primary mechanism by which 4-Morpholineethanesulfonic acid, sodium salt exerts its effects is through its buffering capacity. It maintains a stable pH by neutralizing small amounts of added acid or base, thus preventing significant changes in the pH of the solution . This is particularly important in biological systems where enzymes and other proteins are sensitive to pH changes .

Vergleich Mit ähnlichen Verbindungen

2-(N-Morpholino)ethanesulfonic acid: Similar in structure but without the sodium salt form.

3-(N-Morpholino)propanesulfonic acid: Contains a propanesulfonic moiety instead of an ethanesulfonic one.

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another zwitterionic buffer with a different ring structure.

Uniqueness: 4-Morpholineethanesulfonic acid, sodium salt is unique due to its specific pH buffering range and minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes . Its high solubility in water and stability under various conditions further enhance its utility in research and industrial applications .

Biologische Aktivität

MES sodium salt, or 2-(N-Morpholino)ethanesulfonic acid sodium salt, is a zwitterionic buffer widely used in biological and biochemical research. Its ability to maintain a stable pH in the range of 5.5 to 6.7 makes it particularly valuable for various applications involving proteins, enzymes, and nucleic acids. This article explores the biological activity of this compound, including its mechanisms, applications, and safety profile.

- Chemical Formula : C₆H₁₂NNaO₄S

- Molecular Weight : 217.2 g/mol

- pKa : Approximately 6.1 at 25°C

- Appearance : White crystalline powder

This compound functions primarily as a buffering agent. It stabilizes pH levels in biological systems, which is crucial for maintaining enzyme activity and ensuring the stability of biomolecules. It is particularly effective in slightly acidic to neutral conditions, making it suitable for various experimental setups.

Applications in Biological Research

- Protein Purification : MES is commonly used in protein purification processes where maintaining a specific pH is critical for protein stability and activity.

- Enzyme Assays : Its buffering capacity allows for accurate measurement of enzymatic reactions that are sensitive to pH changes.

- Cell Culture : this compound is utilized in cell culture media to provide a stable environment for cell growth and maintenance.

- Electrophoresis : It serves as a buffer in electrophoresis techniques, facilitating the separation of biomolecules based on size and charge.

Comparative Analysis with Other Buffers

The following table compares this compound with other commonly used biological buffers:

| Compound Name | Chemical Structure | pKa Range | Unique Features |

|---|---|---|---|

| HEPES | C₈H₁₈N₂O₄S | 7.5-8.0 | Excellent solubility; commonly used in cell culture |

| Tris | C₄H₁₁NO₃ | 7.0-9.0 | High buffering capacity at physiological pH |

| PBS | Variable | 7.2-7.4 | Maintains osmotic balance; widely used in immunology |

| ACES | C₆H₁₃N₃O₄S | 6.9-7.5 | Less volatile than other buffers |

This compound stands out due to its effectiveness at lower pH levels, making it particularly suitable for delicate biological systems where slight pH changes can significantly impact results .

Safety Profile

Research indicates that this compound exhibits minimal toxicity to cells, making it safe for use in various assays and experiments. However, it can cause skin irritation upon contact in sensitive individuals . The compound is considered hazardous according to OSHA regulations, and appropriate safety measures should be taken when handling it.

Case Studies

-

Study on Protein Stability :

A study demonstrated that proteins maintained higher activity levels when buffered with MES compared to other buffers at low pH levels, highlighting its effectiveness in preserving enzyme function during purification processes . -

Cell Culture Experiments :

In experiments involving mammalian cell cultures, this compound was shown to support cell viability and growth over extended periods compared to traditional buffers like Tris . -

Electrophoresis Applications :

Research utilizing MES as a buffer in electrophoresis indicated improved resolution of nucleic acids compared to using phosphate buffers, underscoring its utility in molecular biology applications .

Eigenschaften

CAS-Nummer |

71119-23-8 |

|---|---|

Molekularformel |

C6H13NNaO4S |

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

sodium;2-morpholin-4-ylethanesulfonate |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

InChI-Schlüssel |

SADPCIINLASURY-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1COCCN1CCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1COCCN1CCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

71119-23-8 |

Verwandte CAS-Nummern |

117961-21-4 |

Synonyme |

SODIUM 2-MORPHOLINOETHANESULFONATE; sodium 4-morpholin-1-ylethylsulphonate; 4-morpholineethanesulfonic acid sodium salt; 2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT; 2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA; 2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?

A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in this compound crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.

Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?

A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.

Q3: Can this compound be used in plant cell culture media, and what is an example of its application?

A3: Yes, this compound is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, this compound, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.

Q4: What is the role of this compound in immunomagnetic purification of tau protein?

A4: this compound is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.